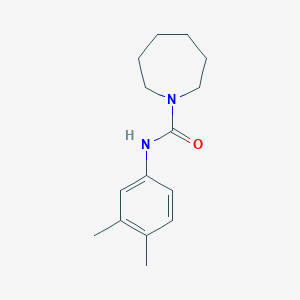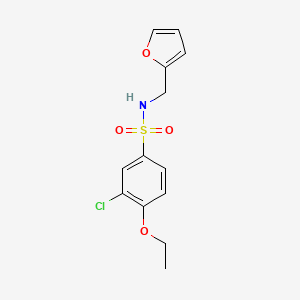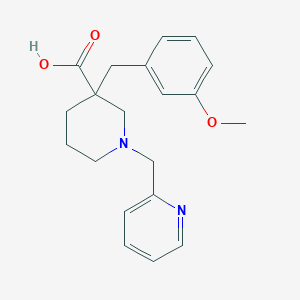![molecular formula C17H22FN3O3 B5495335 N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
作用机制
The mechanism of action of N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves the inhibition of various kinases, including BTK, which is involved in B-cell receptor signaling. The compound binds to the ATP-binding site of the kinase, leading to the inhibition of its activity. This inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell malignancies. Additionally, the compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments include its high potency and selectivity for BTK inhibition, which makes it an ideal candidate for the treatment of B-cell malignancies. Additionally, the compound has shown promising results in the treatment of various inflammatory diseases, making it a potential candidate for the development of novel therapeutics.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it challenging to use in in vivo studies. Additionally, the compound has not been extensively studied for its potential side effects, which can limit its clinical applications.
未来方向
There are several future directions for the study of N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. These include the development of novel formulations that can improve its solubility and bioavailability, the study of its potential side effects, and the exploration of its potential applications in other fields, such as neurology and infectious diseases. Additionally, the compound can be used as a tool to study the role of BTK in various diseases, which can lead to the development of novel therapeutics.
合成方法
The synthesis of N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves a multi-step process that includes the reaction of 2-fluoro-4-methoxybenzaldehyde with piperazine, followed by the addition of cyclopropylcarbonyl chloride and acetic anhydride. The final product is obtained after purification and isolation steps.
科学研究应用
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, immunology, and inflammation. The compound has been found to inhibit the activity of various kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia.
属性
IUPAC Name |
N-cyclopropyl-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-24-13-5-2-11(14(18)8-13)10-21-7-6-19-17(23)15(21)9-16(22)20-12-3-4-12/h2,5,8,12,15H,3-4,6-7,9-10H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAXSQOOVZUKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)

![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)
![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)